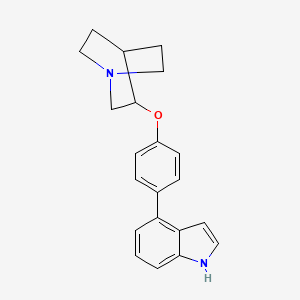

3-(4-(1H-indol-4-yl)phenoxy)quinuclidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(1-azabicyclo[2.2.2]octan-3-yloxy)phenyl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O/c1-2-18(19-8-11-22-20(19)3-1)15-4-6-17(7-5-15)24-21-14-23-12-9-16(21)10-13-23/h1-8,11,16,21-22H,9-10,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYRWVYFBQLDNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC3=CC=C(C=C3)C4=C5C=CNC5=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472274 | |

| Record name | 4-[4-(1-azabicyclo[2.2.2]oct-3-yloxy)phenyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855291-04-2 | |

| Record name | 4-[4-(1-azabicyclo[2.2.2]oct-3-yloxy)phenyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 1h Indol 4 Yl Phenoxy Quinuclidine and Its Derivatives

Retrosynthetic Analysis of the Core Structure

A retrosynthetic analysis of 3-(4-(1H-indol-4-yl)phenoxy)quinuclidine reveals several possible disconnection points, leading to a convergent synthetic strategy. This approach allows for the independent synthesis of the three main building blocks: the quinuclidine (B89598) moiety, the phenoxy linker, and the indole (B1671886) core, which are then coupled in the final stages.

Strategic Disconnections and Key Precursors

The most logical disconnections are at the two ether linkages. The primary disconnection is at the C-O bond between the quinuclidine ring and the phenoxy group. This bond can be formed via a nucleophilic substitution or a copper- or palladium-catalyzed etherification reaction. This leads to two key precursors: a 3-functionalized quinuclidine and a 4-(1H-indol-4-yl)phenol intermediate.

A second disconnection can be made at the C-O bond of the diaryl ether, between the indole and the phenyl ring. This disconnection points to a 4-hydroxy-1H-indole and a functionalized benzene (B151609) derivative as precursors. The formation of this diaryl ether can be achieved through cross-coupling reactions such as the Ullmann condensation or the Buchwald-Hartwig etherification. wikipedia.orgorganic-chemistry.org

Based on this analysis, the key precursors for the synthesis are:

A stereochemically defined 3-substituted quinuclidine.

4-Hydroxy-1H-indole or a suitable 4-functionalized indole derivative.

A difunctional benzene derivative that can be coupled to both the indole and the quinuclidine moieties.

Synthesis of the Quinuclidine Moiety

The quinuclidine scaffold, a bridged bicyclic amine, is a common feature in many natural products and pharmacologically active compounds. nih.govsigmaaldrich.com Its rigid structure is often crucial for biological activity.

Established and Novel Approaches to Stereospecific Quinuclidine Derivatives

The synthesis of quinuclidine derivatives often starts from commercially available precursors like 3-quinuclidinol (B22445). sigmaaldrich.comchemicalbook.com Stereospecific synthesis is critical when the stereochemistry at the C3 position is important for the molecule's function. Asymmetric synthesis of quinuclidine derivatives can be achieved through various methods, including the use of chiral auxiliaries, enantioselective catalysis, and resolution of racemic mixtures. For instance, (R)-3-Quinuclidinol is a valuable building block for the synthesis of various pharmaceuticals. sigmaaldrich.com

Influence of Protecting Groups and Catalysis

In the synthesis of functionalized quinuclidines, protecting groups are generally not required for the quinuclidine nitrogen due to its tertiary nature and lower reactivity compared to primary or secondary amines. However, the hydroxyl group at the C3 position may require protection during subsequent reaction steps.

Catalysis plays a significant role in the functionalization of the quinuclidine ring. For instance, the etherification of 3-hydroxyquinuclidine with a phenolic compound can be catalyzed by a base or through transition metal-catalyzed cross-coupling reactions.

Construction of the 1H-Indol-4-yl Substructure

The synthesis of the 1H-indol-4-yl substructure, particularly with a functional group at the C4 position suitable for linking to the phenoxy group, is a key challenge.

Regioselective Indole Functionalization

Direct functionalization of the indole ring at the C4 position is often difficult due to the preferential reactivity of the C3 and C2 positions. However, several methods have been developed for the regioselective synthesis of 4-substituted indoles.

One approach involves the use of a directing group on the indole nitrogen to guide metallation and subsequent functionalization to the C4 position. Another strategy is to start from a pre-functionalized benzene ring that already contains the desired substituent at the position that will become C4 of the indole. For example, a synthesis of 4-hydroxyindole (B18505) has been reported, which can serve as a direct precursor for the diaryl ether linkage. jlu.edu.cnonlinescientificresearch.comrsc.org

The formation of the diaryl ether can be accomplished via copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig etherification. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgwikipedia.orgnih.govlibretexts.orgnih.govmdpi.com These reactions typically involve the coupling of an aryl halide with a phenol (B47542) in the presence of a metal catalyst and a base. For the synthesis of 4-(1H-indol-4-yl)phenol, this would involve reacting 4-hydroxy-1H-indole with a suitably activated phenyl halide or vice versa.

The final step in the synthesis of this compound would be the coupling of the 4-(1H-indol-4-yl)phenol intermediate with a 3-functionalized quinuclidine, such as 3-chloroquinuclidine or 3-tosyloxyquinuclidine, under basic conditions or using metal-catalyzed etherification methods.

Table of Synthetic Precursors and Intermediates

| Compound Name | Structure | Role in Synthesis |

| 3-Quinuclidinol | Quinuclidine with a hydroxyl group at C3 | Starting material for the quinuclidine moiety |

| 4-Hydroxy-1H-indole | Indole with a hydroxyl group at C4 | Precursor for the indolyl-phenoxy ether |

| 4-(1H-Indol-4-yl)phenol | Indole and phenol linked by an ether bond | Key intermediate |

| 3-Chloroquinuclidine | Quinuclidine with a chlorine at C3 | Activated quinuclidine for etherification |

| 4-Iodophenol | Phenol with an iodine at C4 | Potential coupling partner for indole |

Table of Key Synthetic Reactions

| Reaction Name | Description | Application in Synthesis |

| Ullmann Condensation | Copper-catalyzed formation of diaryl ethers from an aryl halide and a phenol. wikipedia.orgorganic-chemistry.org | Formation of the 4-(1H-indol-4-yl)phenol intermediate. |

| Buchwald-Hartwig Etherification | Palladium-catalyzed formation of diaryl ethers from an aryl halide and a phenol. organic-chemistry.orgwikipedia.org | Alternative method for the formation of the 4-(1H-indol-4-yl)phenol intermediate. |

| Williamson Ether Synthesis | Reaction of an alkoxide with a primary alkyl halide to form an ether. | Coupling of 4-(1H-indol-4-yl)phenol with an activated quinuclidine derivative. |

Methods for 4-Substitution on the Indole Nucleus

A critical step in the synthesis of the target compound is the functionalization of the indole ring at the C4-position, typically to introduce a hydroxyl group which can then participate in the formation of the aryloxy linkage. The C4-position of the indole nucleus is known for its lower reactivity compared to other positions, making direct functionalization challenging. tsijournals.com Therefore, synthetic strategies often rely on the cyclization of appropriately pre-functionalized aromatic precursors. tsijournals.com

One common approach involves the use of a starting material that already contains the desired C4-substituent or a precursor to it. For instance, a substituted aniline (B41778) can be elaborated into the indole ring system through various classical indole syntheses, such as the Fischer, Bischler, or Reissert methods.

A notable method for preparing 4-hydroxyindole involves the reaction of 1,3-cyclohexanedione (B196179) with 2-aminoethanol to form an enamine intermediate. This intermediate can then be cyclized and aromatized in the presence of a metal catalyst, such as Raney nickel or a supported palladium catalyst, to yield 4-hydroxyindole. nih.govgoogle.com This method avoids the use of more hazardous reagents and high-pressure conditions often associated with other routes. google.com

The Fischer indole synthesis is another versatile method that can be applied. nih.gov Starting from a suitably substituted phenylhydrazine (B124118) and a ketone or aldehyde, the corresponding indole can be formed under acidic conditions. nih.gov For the synthesis of a 4-substituted indole, a (3-substituted-phenyl)hydrazine would be a key starting material.

Formation of the Aryloxy Linkage

The central feature of the target molecule is the aryloxy bond connecting the indole and quinuclidine moieties. The formation of this C-O bond is typically achieved through transition-metal-catalyzed cross-coupling reactions.

Ullmann Condensation: The Ullmann condensation is a classical method for the formation of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol. acs.orgorganic-chemistry.orgresearchgate.net In the context of synthesizing this compound, this would typically involve the reaction of a 4-haloindole derivative with 3-hydroxyquinuclidine or a 4-hydroxindole with a 3-haloquinuclidine. Traditional Ullmann conditions often require harsh reaction conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. acs.org However, modern variations have been developed that utilize soluble copper catalysts with various ligands, allowing for milder reaction conditions. acs.orgnih.gov

Buchwald-Hartwig Amination: More recently, the palladium-catalyzed Buchwald-Hartwig amination has been adapted for the formation of C-O bonds, providing a powerful alternative to the Ullmann reaction. wikipedia.orgorganic-chemistry.org This methodology generally offers milder reaction conditions, broader substrate scope, and higher functional group tolerance. organic-chemistry.org The reaction involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand. For the synthesis of the target compound, this would entail the reaction of a protected 4-hydroxyindole with a 3-halo- or 3-triflyloxy-quinuclidine derivative, or a 4-halo- or 4-triflyloxy-indole derivative with 3-hydroxyquinuclidine. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. wikipedia.org

The optimization of reaction conditions is critical to maximize the yield and purity of the desired aryloxy-linked product. Key parameters that are often varied include the choice of catalyst, ligand, base, solvent, and temperature.

For Ullmann-type reactions , the choice of the copper source (e.g., CuI, CuBr, Cu(OAc)₂) and the ligand (e.g., phenanthrolines, diamines) can significantly impact the reaction outcome. The base, often a carbonate or phosphate, is also a critical component.

For Buchwald-Hartwig etherification , a wide array of palladium precatalysts and ligands have been developed. The selection of the appropriate ligand is paramount and is often substrate-dependent. Bulky biarylphosphine ligands have shown great success in promoting these couplings. The choice of base (e.g., sodium or potassium tert-butoxide, cesium carbonate) and solvent (e.g., toluene, dioxane, DMF) also plays a significant role.

Below is a table summarizing typical conditions for these cross-coupling reactions based on related syntheses.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Ullmann | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 80-120 |

| Buchwald-Hartwig | Pd(OAc)₂ | BINAP | NaH | Toluene | 80-110 |

| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 |

This table presents generalized conditions and specific optimization would be required for the synthesis of this compound.

Total Synthesis Strategies for this compound

A convergent synthetic strategy is the most logical approach for the total synthesis of this compound. This involves the separate synthesis of the key building blocks—a functionalized indole and a functionalized quinuclidine—followed by their coupling in a final step.

A plausible synthetic route would be:

Synthesis of a protected 4-hydroxyindole: Starting from a suitable precursor, such as 1,3-cyclohexanedione, a protected 4-hydroxyindole can be synthesized. nih.govgoogle.com The indole nitrogen would likely require a protecting group (e.g., Boc, SEM) to prevent side reactions during the subsequent coupling step.

Synthesis of a 3-halo- or 3-triflyloxy-quinuclidine: Racemic or enantiomerically pure 3-quinuclidinol can be prepared from commercially available starting materials. tsijournals.com The hydroxyl group can then be converted to a good leaving group, such as a halide (e.g., bromide or iodide) or a triflate, to facilitate the subsequent nucleophilic substitution or cross-coupling reaction.

Coupling of the two fragments: The protected 4-hydroxyindole and the activated quinuclidine derivative would then be coupled using either an Ullmann or a Buchwald-Hartwig reaction to form the desired aryloxy linkage.

Deprotection: In the final step, any protecting groups on the indole nitrogen would be removed to yield the target compound, this compound.

Stereochemical Control and Enantioselective Synthesis Approaches

The quinuclidine moiety of the target molecule contains a stereocenter at the C3 position. Therefore, controlling the stereochemistry at this position is a key aspect of the synthesis, particularly if a specific enantiomer is desired.

Enantioselective synthesis of 3-substituted quinuclidines can be achieved through several methods:

Chiral Resolution: A racemic mixture of 3-quinuclidinol can be resolved using chiral acids to separate the enantiomers. tsijournals.com

Asymmetric Synthesis: Asymmetric reduction of 3-quinuclidinone using chiral catalysts can provide enantiomerically enriched 3-quinuclidinol. organic-chemistry.org For example, ruthenium-based catalysts with chiral diphosphine ligands have been shown to be effective for this transformation. organic-chemistry.org

Chiral Pool Synthesis: Starting from a chiral precursor, the quinuclidine ring can be constructed while retaining the initial stereochemistry.

Once enantiomerically pure 3-hydroxyquinuclidine is obtained, it can be carried forward in the synthesis. The coupling reaction to form the aryloxy ether at the C3 position typically proceeds with retention of configuration if it follows an S_N2-like pathway with a double inversion (e.g., activation of the alcohol followed by displacement) or with retention if the coupling is a direct displacement of a pre-formed sulfonate ester.

Generic Analytical Techniques for Compound Verification (e.g., spectroscopic and chromatographic methods)

The identity and purity of the synthesized this compound and its intermediates would be confirmed using a combination of standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the molecule. tsijournals.comnih.govresearchgate.netresearchgate.netmdpi.comnih.govmdpi.comnih.gov The ¹H NMR spectrum would show characteristic signals for the protons on the indole ring, the phenoxy group, and the quinuclidine core. The ¹³C NMR spectrum would confirm the presence of all carbon atoms in the molecule. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) would be used to confirm the connectivity of the atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the N-H stretch of the indole and the C-O stretch of the ether linkage. mdpi.com

Chromatography: Thin-layer chromatography (TLC) would be used to monitor the progress of reactions, while column chromatography would be employed for the purification of intermediates and the final product. High-performance liquid chromatography (HPLC), particularly with a chiral stationary phase, would be used to determine the enantiomeric purity of the final compound.

Structure Activity Relationship Sar Studies of 3 4 1h Indol 4 Yl Phenoxy Quinuclidine Analogues

Exploration of Substituent Effects on the Indole (B1671886) Nitrogen and Aromatic Ring

The indole nucleus serves as a crucial interaction domain for many receptor ligands. Modifications to its structure, either by substitution on the indole nitrogen or on the aromatic portion of the heterocycle, can significantly modulate pharmacological activity. Studies on related indole-containing compounds have shown that the nature and position of substituents are pivotal.

The introduction of substituents on the indole ring can influence the electronic environment and steric profile of the molecule. For instance, research on the hydrodenitrogenation of indole has demonstrated that substituent groups on the heterocycle can have a more pronounced impact on reactivity than those on the carbocyclic ring. mdpi.com Applying this principle to receptor-ligand interactions, a substituent on the nitrogen heterocycle could sterically hinder the optimal binding orientation within the receptor pocket. mdpi.com

Conversely, strategic placement of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens) can alter the hydrogen-bonding capacity and pi-stacking interactions of the indole ring with amino acid residues in the receptor. In studies of quinoline-indole-Schiff base derivatives, an 8-methoxy group was found to be a fundamental structural element for biological function, while adding a bicyclic aromatic ring elsewhere improved antitumor effects, highlighting the importance of specific substitution patterns. nih.gov Similarly, SAR studies on indole–triazole hybrids revealed that a 3,4-dichlorophenyl substitution resulted in excellent efficacy, underscoring the role of halogenated aromatic substituents in enhancing activity. nih.gov

Table 1: Hypothetical Influence of Indole Ring Substituents on Receptor Affinity This table illustrates the conceptual effects of various substituents on the indole moiety, based on established medicinal chemistry principles.

| Substituent Position | Substituent Type | Potential Effect on Activity | Rationale |

|---|---|---|---|

| Indole N-H | Methyl (N-CH3) | Decrease or Increase | Removes H-bond donor capability, which may be critical for binding. Adds lipophilicity, which could enhance or disrupt binding. |

| 5-position | Methoxy (5-OCH3) | Increase | Acts as an H-bond acceptor and an electron-donating group, potentially forming favorable interactions with the receptor. |

| 5-position | Fluoro (5-F) | Increase | Can form favorable polar or hydrogen-bond interactions without adding significant steric bulk. |

| 7-position | Methyl (7-CH3) | Decrease | May introduce steric hindrance, preventing the indole from fitting optimally into a constrained binding pocket. |

Modifications to the Phenoxy Spacer and its Impact on Ligand-Receptor Interactions

The phenoxy group acts as a semi-rigid linker, properly spacing the indole and quinuclidine (B89598) pharmacophores. Its length, flexibility, and electronic nature are defining factors in ligand-receptor interactions.

Alterations in Linker Length and Flexibility

The distance between the key binding motifs is often critical for optimal receptor engagement. Studies on various molecular classes consistently show that linker length significantly affects biological efficacy. rsc.org Research on dequalinium (B1207927) analogues, for example, found that increasing the length of a saturated alkyl linker from 10 to 14 carbons enhanced inhibitory potency, which then plateaued. nih.gov This suggests the existence of an optimal distance for spanning two binding sites within a receptor. For the 3-(4-(1H-indol-4-yl)phenoxy)quinuclidine scaffold, altering the ether linkage—for instance, by replacing it with a longer, more flexible alkyl ether chain or a more rigid system like a triazole—would directly impact the spatial relationship between the terminal groups. nih.gov Such changes could either improve the alignment with receptor interaction points or prevent effective binding altogether. The flexibility of the linker is also a key variable; introducing unsaturation (e.g., a double or triple bond) can restrict conformational freedom, potentially locking the molecule into a more, or less, favorable binding conformation. nih.govbiorxiv.org

Electronic and Steric Effects of Phenoxy Substituents

The phenoxy ring itself is not merely a passive spacer; it can be actively involved in binding. Introducing substituents onto this ring can modulate activity through electronic or steric effects. Research on 4-phenoxyquinoline derivatives as kinase inhibitors found that adding benzoyl or benzamide (B126) groups to the 4-position of the phenoxy ring had a profound effect on inhibitory activity. nih.gov This demonstrates that the phenoxy ring can be functionalized to create new, favorable interactions with the target protein. For this compound analogues, adding hydrogen bond donors/acceptors (e.g., -OH, -NH2) or electron-withdrawing/donating groups to the phenoxy ring could fine-tune ligand-receptor interactions. Furthermore, the steric bulk of these substituents is a critical consideration, as large groups could cause unfavorable clashes with the receptor surface, thereby reducing binding affinity. mdpi.com

Table 2: Effect of Phenoxy Ring Substitution on Kinase Inhibition for 4-Phenoxyquinoline Derivatives. nih.gov This table, adapted from research on related phenoxy-containing compounds, shows how substitutions on the phenoxy ring impact inhibitory concentration (IC50), illustrating the electronic and steric effects of such modifications.

| Compound | Substitution at 4-position of Phenoxy Ring | PDGFr Autophosphorylation IC50 (μM) |

|---|---|---|

| Ki6783 | H | 0.13 |

| Ki6896 | Benzoyl | 0.31 |

| Ki6945 | Benzamide | 0.050 |

Stereochemical Influences of the Quinuclidine Moiety on Pharmacological Profiles

The quinuclidine ring, a rigid bicyclic amine, is a common scaffold in neuropharmacology. Its primary role is to present a basic nitrogen atom for a crucial ionic interaction with an acidic residue (e.g., aspartate) in the receptor binding site. The stereochemistry at the C3 position of the quinuclidine ring is a paramount determinant of binding affinity and subtype selectivity. biomedgrid.com

Research on quinuclidine-triazole derivatives as nAChR ligands has provided definitive evidence for the importance of this stereocenter. These studies consistently show that the two enantiomers possess remarkably different pharmacological profiles. The (R)-enantiomer typically displays significant selectivity for the α7 nAChR subtype, whereas the (S)-enantiomer preferentially binds to the α3β4 and α4β2 nAChR subtypes. acs.orgmdpi.com For instance, one study found that while (R)-enantiomers were selective for α7 over α4β2 by factors of 44–225, their (S)-counterparts preferred α3β4 over α7 by factors of 5–294. acs.org This stark differentiation underscores that the three-dimensional arrangement of the substituent at the C3 position dictates how the ligand orients itself within the distinct architectures of different nAChR subtype binding pockets.

Table 3: Stereoselectivity of Quinuclidine-Triazole Analogues at nAChR Subtypes. acs.orgmdpi.commdpi.com This table presents binding affinity (Ki, nM) data for representative (R)- and (S)-enantiomers, highlighting the critical role of quinuclidine stereochemistry in determining nAChR subtype selectivity.

| Compound | Stereochemistry | α7 Ki (nM) | α3β4 Ki (nM) | α4β2 Ki (nM) |

|---|---|---|---|---|

| (R)-T1 | R | 117 | 1010 | 10436 |

| (S)-T1 | S | 1320 | 2.82 | 1980 |

| (R)-T2 | R | 22.5 | 743 | 5059 |

| (S)-T2 | S | 661 | 2.25 | 1390 |

| (S)-QND8 | S | 29.2 | 2.48 | 1020 |

| AK3 | S | 9770 | 3.18 | 1030 |

Conformational Analysis and its Relationship to Biological Activity

Conformational analysis aims to identify this active conformation. Studies involving conformationally restricted analogues, where flexible linkers are replaced with more rigid structures, are a powerful tool in SAR. For example, research on 5-HT3 receptor antagonists showed that conformationally restricted derivatives displayed very high affinity, suggesting that pre-organizing the molecule into its active shape reduces the entropic penalty of binding and enhances potency. nih.gov In a different series, the trans geometric isomer of a molecule with an unsaturated linker was found to be significantly more potent than the cis isomer, directly demonstrating the impact of a specific, rigid conformation on activity. nih.gov For the title compound, the key relationship is the relative orientation and distance between the indole ring and the basic nitrogen of the quinuclidine, which must align perfectly with their respective interaction points in the receptor for high-affinity binding to occur.

Computational Chemistry in Guiding SAR Elucidation

Computational chemistry has become an indispensable tool for understanding and predicting the SAR of drug candidates. Techniques such as molecular docking, homology modeling, and molecular dynamics (MD) simulations provide atomic-level insights into how a ligand interacts with its receptor. nih.gov

In the context of quinuclidine-based nAChR ligands, computational studies have been instrumental in explaining the observed stereoselectivity. mdpi.com By docking the (R)- and (S)-enantiomers into homology models of the α7 and α3β4 nAChR binding sites, researchers can visualize the precise interactions that confer subtype preference. For example, simulations have revealed that the (R)-enantiomers form favorable hydrogen bonds with specific amino acid residues in the α7 receptor that are not as accessible to the (S)-enantiomers. mdpi.com Conversely, the (S)-enantiomers fit more snugly into the α3β4 binding pocket, forming their own unique set of stabilizing interactions. mdpi.commdpi.com These in silico models can rationalize why a particular substituent enhances or diminishes activity by showing whether it forms a new hydrogen bond, engages in a hydrophobic interaction, or causes a steric clash. This predictive power allows for the rational design of new analogues with potentially improved affinity and selectivity, thereby accelerating the drug discovery process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific Quantitative Structure-Activity Relationship (QSAR) models exclusively for this compound analogues are not extensively detailed in publicly available literature, the general principles of QSAR have been widely applied to the broader class of α7 nAChR agonists. acs.org These studies aim to build statistically significant mathematical models that correlate the structural or physicochemical properties of compounds with their biological activities, such as binding affinity (Ki) or functional potency (EC50).

A typical QSAR study on this class of compounds would involve the generation of a dataset of analogues with varying substituents on the indole and phenoxy rings. For each analogue, a range of molecular descriptors would be calculated, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. Using statistical methods like Partial Least Squares (PLS), a model is constructed to predict the activity of new, unsynthesized compounds. nih.gov

For indole-based ligands, QSAR models often highlight the importance of the electronic properties of the indole ring system and the nature of the substituents. nih.gov For instance, the model might reveal that electron-donating or electron-withdrawing groups at specific positions on the indole or phenoxy ring enhance or diminish activity. The spatial arrangement and volume of these substituents are also critical variables, influencing how the ligand fits within the receptor's binding pocket. Such models serve as powerful predictive tools to guide the synthesis of more potent and selective analogues.

Pharmacophore Generation and Screening

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a ligand must possess to interact optimally with a specific biological target. For α7 nAChR agonists, several common pharmacophoric features have been identified from various ligand classes. acs.orgnih.gov

A consensus pharmacophore for an α7 nAChR agonist like this compound typically includes:

A Cationic/Positive Ionizable Feature: Provided by the basic nitrogen of the quinuclidine ring. This feature is crucial for the initial recognition and anchoring of the ligand in the binding site.

A Hydrogen Bond Acceptor: Often located in the linker region of the molecule. In the case of the title compound, the ether oxygen atom can serve this role.

One or More Aromatic/Hydrophobic Regions: The indole and phenyl rings fulfill this requirement, engaging in hydrophobic and aromatic stacking interactions within the receptor pocket.

A Hydrogen Bond Donor: The N-H group of the indole ring is a key hydrogen bond donor, forming a critical interaction that often enhances binding affinity.

These features are arranged in a specific spatial orientation. A generated pharmacophore model based on a set of active indole-phenoxy-quinuclidine analogues would define the precise distances and angles between these features. This model could then be used as a 3D query to screen large virtual databases of compounds to identify novel chemical scaffolds that match the pharmacophore and are therefore potential new α7 nAChR agonists. The indole N-H, the quinuclidine nitrogen, and the ether oxygen are key anchor points in such a model. nih.gov

Design Principles for Enhanced Affinity and Selectivity

Based on SAR findings from the broader family of quinuclidine ether and indole-based α7 nAChR ligands, several key design principles can be established to guide the development of analogues with improved properties.

The Quinuclidine Core is Essential: The 1-azabicyclo[2.2.2]octane (quinuclidine) moiety is a highly validated scaffold for α7 nAChR agonism. nih.gov Its rigid structure and basic nitrogen are considered indispensable for high-affinity binding. The (R)-configuration at the 3-position of the quinuclidine is generally preferred for optimal potency and selectivity against other nicotinic receptor subtypes. researchgate.net

The Ether Linker is Tolerant to Modification: While the ether linkage is common, its replacement with other groups like amides has also yielded potent agonists. google.com This suggests that the primary role of this group is to correctly position the aromatic portion of the molecule relative to the quinuclidine core. The length and flexibility of this linker are critical parameters to optimize.

Substitution on the Indole Ring Modulates Potency and Properties: The indole moiety offers a rich platform for synthetic modification. Substitutions at various positions can significantly impact affinity, selectivity, and metabolic stability.

Indole N-H: This group is generally considered crucial as a hydrogen bond donor. nih.gov Alkylation of this nitrogen can sometimes be tolerated but often leads to a decrease in potency.

Indole Ring Positions (5, 6, 7): Introducing small, electron-withdrawing or electron-donating groups at these positions can fine-tune the electronic character of the indole ring system, potentially improving interactions with the receptor. This is a common strategy to enhance potency and modulate physicochemical properties like solubility and brain penetration.

The "Eastern" Aromatic Moiety is Key for Selectivity: The choice of the aromatic system linked to the phenoxy group is critical. Replacing the indole with other heterocycles or substituted phenyl rings leads to significant changes in activity. The 4-position of the indole appears to be optimal for the ether linkage to the phenoxy ring, properly orienting the key pharmacophoric elements for receptor engagement.

These principles, derived from extensive medicinal chemistry efforts, provide a rational framework for designing the next generation of this compound analogues with enhanced affinity, greater selectivity over other receptors (like 5-HT3), and improved drug-like properties.

Pharmacological Profiling and Target Deconvolution of 3 4 1h Indol 4 Yl Phenoxy Quinuclidine

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. This technique allows researchers to quantify how strongly a molecule binds to a target, which is an essential first step in understanding its pharmacological action. For a compound like 3-(4-(1H-indol-4-yl)phenoxy)quinuclidine, profiling would typically involve assessing its affinity for a wide array of receptors implicated in neuropsychiatric conditions.

Serotonin (B10506) (5-HT) Receptor Subtype Profiling (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7)

The serotonin system is a primary focus for many CNS-active drugs. A thorough investigation would involve determining the binding affinity of this compound for various 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7, which are known to be involved in mood, cognition, and psychosis. However, no such binding data for this specific compound has been published.

Dopamine (B1211576) (D) Receptor Subtype Interactions

Dopamine receptors are another critical target for psychoactive compounds, playing a key role in reward, motivation, and motor control. An evaluation of the binding profile of this compound at D1, D2, D3, and D4 receptor subtypes would be necessary to understand its potential effects on these pathways. At present, this information is not publicly available.

Adrenergic and Muscarinic Receptor Binding

To build a complete picture of its pharmacological profile, the affinity of this compound for adrenergic (alpha and beta) and muscarinic acetylcholine (B1216132) receptors would also need to be assessed. These receptors are involved in a wide range of physiological processes, and interaction with them can lead to various side effects. No data on these interactions for the specified compound have been reported.

Off-Target Profiling Across a Broad Receptor Panel

Comprehensive safety and selectivity profiling involves screening a compound against a broad panel of other receptors, ion channels, and transporters to identify potential off-target interactions that could lead to unforeseen side effects. The results of such a broad panel screening for this compound are not documented in the scientific literature.

In Vitro Functional Assays for Receptor Agonism/Antagonism

Following the determination of binding affinity, in vitro functional assays are employed to characterize the nature of the interaction. These assays can determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (produces an effect opposite to that of an agonist).

G-Protein Coupled Receptor (GPCR) Signaling Pathways (e.g., cAMP accumulation, calcium mobilization)

Many of the aforementioned serotonin and dopamine receptors are G-protein coupled receptors (GPCRs). Functional assays for these targets often measure downstream signaling events, such as changes in cyclic AMP (cAMP) levels or the mobilization of intracellular calcium. These experiments would reveal whether this compound activates or inhibits these signaling pathways. Regrettably, no studies detailing the results of such functional assays for this compound have been published.

Ligand-Gated Ion Channel Modulation

Ligand-gated ion channels (LGICs) are critical mediators of synaptic transmission, and their modulation represents a key area of pharmacological research. The interaction of a novel compound like this compound with various LGICs, such as nicotinic acetylcholine receptors (nAChRs), GABA-A receptors, and serotonin type 3 (5-HT3) receptors, would typically be assessed using electrophysiological techniques, including patch-clamp recordings in cell lines expressing specific receptor subtypes. Radioligand binding assays would also be employed to determine the affinity of the compound for these channels. However, a review of scientific literature and databases reveals no specific studies detailing the activity of this compound at any ligand-gated ion channel.

Receptor Bias and Functional Selectivity Assessments

The concept of receptor bias, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at a single receptor. For G protein-coupled receptors (GPCRs), this is often assessed by comparing a ligand's potency and efficacy for G protein-mediated signaling versus β-arrestin recruitment. Common assays include measuring second messenger levels (e.g., cAMP or intracellular calcium) and employing techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme-Linked Immunosorbent Assay (ELISA) to quantify β-arrestin engagement. To date, no studies have been published that investigate the potential for this compound to exhibit biased agonism at any GPCR.

Enzyme Inhibition/Activation Screening

The potential for a compound to inhibit or activate various enzymes is a crucial aspect of its pharmacological profile. Large-scale screening against a panel of enzymes, including kinases, proteases, and metabolic enzymes like cytochromes P450, is standard practice in drug discovery. While quinuclidine-based derivatives have been explored as potential anticholinesterase agents, specific data on the enzyme inhibition or activation profile of this compound is not publicly available.

Neurotransmitter Transporter Binding and Reuptake Inhibition Assays

Neurotransmitter transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are important targets for psychoactive drugs. The interaction of this compound with these transporters would be evaluated through radioligand binding assays to determine its binding affinity (Ki) and in vitro reuptake assays using synaptosomes or cell lines expressing the specific transporters to measure its inhibitory potency (IC50). Although indole (B1671886) derivatives are known to interact with these targets, there is no specific research detailing the binding and reuptake inhibition properties of this compound.

Investigation of Allosteric Modulation Properties

Allosteric modulators offer a sophisticated mechanism of receptor modulation by binding to a site distinct from the orthosteric ligand binding site. This can lead to changes in the affinity and/or efficacy of the endogenous ligand. Investigating the allosteric modulation properties of this compound would involve functional assays in the presence of a range of concentrations of the orthosteric agonist, as well as radioligand binding studies to detect changes in agonist or antagonist binding affinity. Currently, there are no published reports on the allosteric modulation properties of this specific compound.

High-Throughput Screening (HTS) and High-Content Screening (HCS) Methodologies

High-throughput screening (HTS) and high-content screening (HCS) are essential tools in modern drug discovery, allowing for the rapid screening of large compound libraries against specific biological targets or in cellular models. While these methodologies are routinely applied to novel chemical entities, there is no indication from the available literature that this compound has been subjected to or identified through such screening campaigns.

In-Depth Analysis of this compound Reveals Limited Publicly Available Data on Cellular and Molecular Mechanisms

Despite extensive investigation into the cellular and molecular mechanisms of action of the chemical compound this compound, a thorough review of publicly accessible scientific literature and patent databases has revealed a significant lack of specific data corresponding to the requested detailed outline.

While the structural components of this compound, namely the indole and quinuclidine (B89598) moieties, are present in a variety of biologically active molecules, specific research detailing the effects of this particular compound on intracellular signaling, gene expression, and other key cellular processes appears to be limited or not publicly disclosed.

The quinuclidine ring is a key feature in many compounds targeting nicotinic acetylcholine receptors (nAChRs), particularly the alpha-7 subtype, which is involved in various cognitive functions. nih.govgoogle.comnih.gov The indole nucleus is also a well-known pharmacophore present in numerous compounds that interact with a range of biological targets, including serotonin receptors, dopamine receptors, and enzymes like monoamine oxidase (MAO). nih.gov

However, the specific combination of these structural elements in this compound does not have a corresponding body of public research that would allow for a detailed discussion of the following areas as per the requested outline:

Cellular and Molecular Mechanisms of Action of 3 4 1h Indol 4 Yl Phenoxy Quinuclidine

Role of Intracellular Targets (e.g., kinases, phosphatases) in Mediator Activity:There is no available information on the direct or indirect interaction of this compound with intracellular enzymes such as kinases or phosphatases.

It is possible that 3-(4-(1H-indol-4-yl)phenoxy)quinuclidine is a novel compound under investigation by a pharmaceutical company or research institution, and the detailed pharmacological data has not yet been published. Patents for similar structures sometimes allude to broad therapeutic applications but often lack the granular mechanistic detail requested. google.comepo.org

Preclinical in Vivo Pharmacological Investigations and Behavioral Assessments

Neurobehavioral Models Relevant to Central Nervous System Function

Neurobehavioral models are essential for assessing the effects of a compound on complex behaviors related to mood, cognition, and psychosis. These models are designed to induce behavioral changes in animals that are analogous to symptoms observed in human psychiatric conditions.

Models of affective disorders aim to screen for potential antidepressant or mood-stabilizing effects. The forced swim test (FST) is a widely used model that assesses a rodent's coping strategy in response to an acute, inescapable stressor. nih.gov In this test, animals are placed in a cylinder of water from which they cannot escape. The key measure is the duration of immobility, which is interpreted as a passive coping strategy. A reduction in immobility time following administration of a compound is often indicative of an antidepressant-like effect. nih.gov

The chronic unpredictable stress (CUS) model has greater face validity for depression, as it involves exposing animals to a series of mild, unpredictable stressors over several weeks. This paradigm can induce a state analogous to human depression, characterized by anhedonia (a reduced interest in rewarding stimuli), which can be measured by a decrease in sucrose (B13894) preference. The ability of a test compound to reverse such deficits suggests potential antidepressant efficacy.

Illustrative Data Table: Forced Swim Test This table is for illustrative purposes only and does not represent actual data for the specified compound.

| Treatment Group | Immobility Time (seconds) |

| Vehicle Control | 150 ± 10 |

| Compound X (Low Dose) | 125 ± 8 |

| Compound X (High Dose) | 90 ± 12 |

| Positive Control (Imipramine) | 85 ± 9 |

Cognitive deficits are a core feature of many neuropsychiatric disorders, including schizophrenia and depression. researchgate.net The novel object recognition (NOR) test is a relatively simple and robust assay for evaluating a compound's effects on learning and memory. nih.gov The test relies on the innate tendency of rodents to explore novel objects more than familiar ones. An animal that remembers a previously encountered object will spend more time investigating a new one. nih.gov

The attentional set-shifting task (AST) is a more complex model that assesses cognitive flexibility, a function highly dependent on the prefrontal cortex. nih.gov This task requires an animal to learn a rule to receive a reward and then to shift its attention to a new rule. nih.govresearchgate.net Difficulties in the "extradimensional shift" phase of the task are thought to model the cognitive inflexibility seen in conditions like schizophrenia. nih.gov The ability of a compound to improve performance on this task would suggest pro-cognitive effects. researchgate.net

Animal models of psychosis are crucial for identifying potential antipsychotic drugs. One common approach involves inducing hyperactivity in rodents using psychostimulants like amphetamine. The ability of a test compound to reduce this hyperactivity can be an indicator of antipsychotic potential.

Sensorimotor gating refers to the brain's ability to filter out redundant or unnecessary sensory information. In humans, deficits in sensorimotor gating are observed in patients with schizophrenia. This function can be measured in animals using the prepulse inhibition (PPI) of the startle response. In this paradigm, a weak prestimulus (the prepulse) is presented shortly before a strong, startle-inducing stimulus. A normal response is a reduction in the startle amplitude. Psychotomimetic drugs can disrupt PPI, and the ability of a novel compound to restore normal PPI is considered a strong predictor of antipsychotic efficacy.

Anxiety models assess the anxiolytic (anxiety-reducing) potential of a compound. Common tests include the elevated plus maze and the light-dark box, which are based on the conflict between a rodent's natural tendency to explore a new environment and its aversion to open, brightly lit spaces. Anxiolytic compounds typically increase the time spent in the open or illuminated areas. The forced swim test can also provide insights into stress-coping strategies, which are relevant to anxiety. nih.gov

Electrophysiological Studies in Preclinical Animal Models

Electrophysiological techniques allow for the direct measurement of neuronal activity and neurotransmitter release, providing a deeper understanding of a compound's mechanism of action at a neural circuit level.

In vivo microdialysis is a powerful technique for monitoring the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals. A small, semi-permeable probe is surgically implanted into a target brain area, such as the prefrontal cortex or striatum. The probe is then perfused with a physiological solution, and molecules from the surrounding tissue diffuse across the membrane into the perfusate, which is collected and analyzed. This technique can reveal how a compound affects the release and metabolism of key neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine, which are often implicated in psychiatric disorders.

Illustrative Data Table: In Vivo Microdialysis in the Prefrontal Cortex This table is for illustrative purposes only and does not represent actual data for the specified compound.

| Treatment Group | Dopamine Release (% of Baseline) | Serotonin Release (% of Baseline) |

| Vehicle Control | 100 ± 5 | 100 ± 7 |

| Compound X | 150 ± 15 | 250 ± 20 |

| Positive Control (Clozapine) | 160 ± 12 | 220 ± 18 |

Local Field Potential and Electroencephalography (EEG) Recordings

Local field potentials (LFPs) and electroencephalography (EEG) are crucial tools for assessing the impact of neuroactive compounds on brain network activity and synchrony. For α7 nAChR agonists, these techniques are often employed to demonstrate target engagement and pro-cognitive effects. Activation of α7 nAChRs, which are widely expressed in key brain regions for cognition like the hippocampus and prefrontal cortex, is known to modulate neuronal excitability and synaptic plasticity. nih.govnih.gov

In preclinical models, α7 nAChR agonists have been shown to influence oscillatory brain activity, which is fundamental for cognitive processes. For instance, these compounds can enhance gamma oscillations, a type of brain wave associated with attention, learning, and memory. EEG recordings in animal models of cognitive impairment often reveal deficits in these oscillatory patterns, which can be ameliorated by treatment with α7 nAChR agonists. While specific data for 3-(4-(1H-indol-4-yl)phenoxy)quinuclidine is not published, it is hypothesized that it would produce similar modulatory effects on brain rhythms, indicative of its potential as a pro-cognitive agent.

Neuroimaging Techniques in Preclinical Research

Neuroimaging provides a non-invasive window into the brain, allowing for the assessment of receptor occupancy and functional brain changes in response to a pharmacological agent.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful in vivo imaging techniques used to quantify the binding of a radiolabeled ligand to its target receptor. For novel compounds targeting α7 nAChRs, PET and SPECT studies are essential to confirm brain penetration and establish a relationship between the administered dose, plasma concentration, and the degree of receptor occupancy in the brain.

While a specific radiotracer for this compound has not been described, the development of selective α7 nAChR radioligands has enabled such studies for other agonists in this class. These studies help in selecting appropriate doses for further preclinical and clinical testing by ensuring that the compound engages its target at relevant concentrations.

Functional Magnetic Resonance Imaging (fMRI) measures changes in blood flow to infer brain activity. In preclinical research, fMRI can be used to map the neural circuits modulated by a pharmacological agent. For α7 nAChR agonists, fMRI studies in animal models can reveal which brain regions are activated or deactivated following administration. This can provide insights into the compound's mechanism of action and its potential effects on cognitive and sensory processing. For example, increased activity in the prefrontal cortex and hippocampus following treatment with an α7 nAChR agonist would support its role as a cognitive enhancer.

Histological and Immunohistochemical Analysis of Brain Regions

Post-mortem histological and immunohistochemical analyses of brain tissue from preclinical models provide detailed information about the cellular and molecular effects of a compound. Following chronic administration of α7 nAChR agonists, researchers may examine brain sections for changes in neuronal morphology, synaptic density, or the expression of specific proteins.

For instance, studies on other α7 nAChR agonists have investigated their potential neuroprotective effects by examining markers of apoptosis or inflammation in brain regions affected by neurodegenerative diseases. nih.gov Immunohistochemical staining can be used to visualize the expression of proteins involved in synaptic plasticity, such as CREB (cAMP response element-binding protein), or markers of microglial activation to assess neuroinflammation. nih.govnih.gov It is plausible that an active compound like this compound would be evaluated for its ability to modulate these markers in relevant disease models.

Genetic and Pharmacological Intervention Studies to Validate Target Contributions

To confirm that the observed pharmacological effects of a compound are indeed mediated by its intended target, genetic and pharmacological intervention studies are conducted. In the context of α7 nAChR agonists, this could involve:

Knockout Animals: Testing the compound in genetically modified animals that lack the α7 nAChR (α7 knockout mice). If the compound's effects are absent in these animals, it provides strong evidence that its action is mediated through this receptor.

Pharmacological Blockade: Co-administering the α7 nAChR agonist with a known selective antagonist for the α7 nAChR. If the antagonist blocks the effects of the agonist, it confirms that the observed activity is dependent on α7 nAChR activation.

These validation studies are a critical step in the preclinical development of any selective ligand.

Behavioral Pharmacology Methodologies to Assess Specific Receptor Modulations

A battery of behavioral tests in animals is used to assess the functional consequences of α7 nAChR modulation. These tests are designed to evaluate various domains of cognition, as well as other CNS functions.

Table 1: Representative Behavioral Assays for Preclinical Assessment of α7 nAChR Agonists

| Behavioral Domain | Assay | Description |

| Learning & Memory | Novel Object Recognition (NOR) | Assesses recognition memory based on the animal's innate preference for novelty. |

| Morris Water Maze (MWM) | Evaluates spatial learning and memory as the animal learns to find a hidden platform in a pool of water. | |

| Social Recognition Test | Measures short-term memory for a familiar conspecific. researchgate.net | |

| Attention & Sensory Gating | Prepulse Inhibition (PPI) of Startle | Measures sensorimotor gating, a process often deficient in schizophrenia. An α7 nAChR agonist would be expected to restore PPI deficits. |

| Anxiety-like Behavior | Elevated Plus Maze (EPM) | Assesses anxiety levels based on the animal's exploration of open versus closed arms of a maze. |

The performance of animals in these tasks after being treated with an α7 nAChR agonist provides evidence for the compound's potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia. mdpi.com For example, a compound that improves performance in the NOR and MWM tasks would be considered a promising cognitive enhancer. researchgate.netnih.gov

Computational Chemistry and Structural Biology Approaches

Ligand Efficiency and Druggability Analyses at the Preclinical StageThere is no published data on the ligand efficiency or druggability of 3-(4-(1H-indol-4-yl)phenoxy)quinuclidine.

No Publicly Available Research Data for this compound

Despite a comprehensive search of scientific databases and publicly available literature, no specific research data or publications were identified for the chemical compound this compound.

Consequently, it is not possible to provide an article detailing its potential therapeutic applications and future research directions as outlined in the user's request. The absence of information pertains to all specified sections, including:

Preclinical Exploration in Neurological and Psychiatric Disorder Models: No studies were found investigating the effects of this compound in models of mood disorders (such as depression or bipolar disorder), cognitive impairment, neurodegenerative conditions, or psychotic disorders like schizophrenia.

Hypothesis Generation for Polypharmacological Approaches: There is no available literature to support the generation of hypotheses regarding this compound's potential to interact with multiple biological targets.

Development of Radiolabeled Derivatives: No research has been published on the synthesis or use of radiolabeled versions of this compound for in vivo imaging or target engagement studies.

Utilization as a Chemical Probe: There are no records of this compound being used as a tool to investigate the biology of specific receptors or enzymes.

This lack of information prevents the creation of scientifically accurate content, including data tables and detailed research findings as requested. The compound does not appear in prominent chemical and life science databases with associated biological activity data.

It is possible that research on this compound exists but is proprietary and not in the public domain, or that the compound has not been a subject of published scientific inquiry.

Potential Therapeutic Applications and Future Research Directions

Strategies for Preclinical Lead Optimization and Candidate Selection

Following the initial identification of a hit compound such as 3-(4-(1H-indol-4-yl)phenoxy)quinuclidine, the process of lead optimization is critical to transform it into a viable drug candidate. nih.gov This phase involves iterative chemical modifications to enhance its pharmacological and pharmacokinetic properties. criver.com

A primary strategy in the lead optimization of this compound would involve a systematic exploration of its structure-activity relationships (SAR). nih.gov This process would entail the synthesis and evaluation of a series of analogues to understand how specific structural changes impact its biological activity. rsc.org Key areas for modification would include:

The Indole (B1671886) Moiety: The indole nucleus is a common feature in many biologically active compounds. researchgate.net Modifications could include substitution at various positions on the indole ring. For instance, the introduction of small electron-withdrawing or electron-donating groups could modulate the electronic properties of the ring system and influence its interaction with biological targets. nih.gov The nitrogen atom of the indole could also be a site for substitution, potentially altering the compound's hydrogen bonding capacity and metabolic stability.

The Phenoxy Linker: The ether linkage of the phenoxy group provides a degree of conformational flexibility. Altering the substitution pattern on the phenyl ring could influence the compound's orientation within a target's binding site. For example, introducing substituents ortho or meta to the ether linkage could restrict rotation and lock the molecule into a more active conformation.

The Quinuclidine (B89598) Core: The quinuclidine moiety is a rigid, basic scaffold that can play a significant role in receptor binding, particularly through ionic interactions. The nitrogen atom's basicity is a key property that can be fine-tuned through chemical modifications on the quinuclidine ring to optimize target engagement and physicochemical properties such as solubility. The stereochemistry of the substituent at the 3-position of the quinuclidine is also a critical factor, as different stereoisomers can exhibit vastly different biological activities and potencies. nih.gov

The selection of a preclinical candidate from a series of optimized leads is a multi-parameter process. altasciences.com The ideal candidate would not only exhibit high potency and selectivity for its intended target but also possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. In vivo studies in relevant animal models would be essential to evaluate the compound's efficacy and to establish a preliminary safety profile. altasciences.com

Interactive Table: Potential Lead Optimization Strategies

| Structural Moiety | Modification Strategy | Potential Outcome |

| Indole Ring | Substitution at various positions (e.g., with halogens, alkyl groups) | Modulation of target binding affinity and selectivity. nih.gov |

| Indole Nitrogen | Alkylation or acylation | Alteration of hydrogen bonding capacity and metabolic stability. |

| Phenoxy Linker | Introduction of substituents on the phenyl ring | Optimization of conformational preferences and potency. |

| Quinuclidine Core | Modification of basicity through substitution | Enhancement of target engagement and solubility. nih.gov |

| Quinuclidine Stereocenter | Synthesis and evaluation of individual stereoisomers | Identification of the more potent enantiomer. nih.gov |

Exploration of Novel Biological Roles Beyond Current Hypotheses

While the initial therapeutic hypothesis for a compound like this compound might be directed towards a specific target class, such as kinases or G-protein coupled receptors, based on its structural motifs, it is prudent to explore its potential for other biological activities.

The indole moiety is a well-known pharmacophore present in a wide range of therapeutic agents, including anticancer, antimicrobial, and antiviral drugs. researchgate.net The structural similarity of the indole ring to tryptophan allows it to interact with a variety of enzymes and receptors. Therefore, this compound could be screened against a broad panel of biological targets to uncover unexpected activities.

Furthermore, compounds containing the quinuclidine scaffold have shown activity as antagonists for various receptors, including serotonergic and nicotinic acetylcholine (B1216132) receptors. nih.gov The rigid nature of the quinuclidine cage can provide a specific orientation for pharmacophoric elements, leading to high-affinity interactions.

Phenotypic screening, where the compound is tested in cell-based or whole-organism models without a preconceived target, could reveal novel therapeutic applications. This approach allows for the discovery of compounds that act through novel mechanisms of action.

Computational approaches, such as in silico target prediction and molecular docking studies, can also be employed to identify potential off-target activities or entirely new biological roles for this compound. By comparing its 3D structure and physicochemical properties to libraries of known active compounds, new hypotheses for its mechanism of action can be generated.

Challenges and Methodological Considerations in Research on 3 4 1h Indol 4 Yl Phenoxy Quinuclidine

Advancements in In Vitro and In Vivo Assay Technologies

The initial characterization of a compound like 3-(4-(1H-indol-4-yl)phenoxy)quinuclidine relies heavily on a suite of in vitro and in vivo assays to determine its pharmacological profile.

In Vitro Assays: The primary in vitro challenge is to accurately determine the compound's potency and selectivity for the α7 nAChR. High-throughput screening (HTS) methods are essential for this initial phase, allowing for the rapid assessment of numerous compounds. nih.gov These assays often employ cell lines engineered to express the target receptor. Advances in assay technology have moved beyond simple binding assays to more functional assessments. For instance, fluorescence-based assays can measure changes in intracellular calcium levels upon receptor activation, providing a direct readout of agonist activity. nih.gov The development of more complex and disease-relevant cell models, such as those derived from human stem cells, offers a more accurate reflection of how a drug might behave in the human body. nih.gov

In Vivo Assays: Following promising in vitro results, in vivo studies are crucial to understand the compound's effects in a living organism. For a potential cognitive enhancer, animal models of cognitive impairment are often utilized. nih.gov For example, the social recognition test in mice can assess improvements in learning and memory. nih.gov Sensory gating models, such as those using DBA/2 mice, are employed to investigate the compound's potential to restore deficits relevant to conditions like schizophrenia. nih.gov A significant challenge in vivo is the potential for a disconnect between in vitro potency and in vivo efficacy, which can be influenced by factors such as pharmacokinetics and metabolism. mdpi.com

Understanding Species-Specific Differences in Pharmacological Responses

A major hurdle in preclinical research is the translation of findings from animal models to humans. Species-specific differences in the pharmacology of this compound can significantly impact its development trajectory.

The distribution and density of α7 nAChRs can vary between species. For instance, in the mouse brain, high concentrations of these receptors are found in the pons, hippocampus, and colliculi, while in the rat brain, they are more densely located in the hippocampus, hypothalamus, and cortical areas. nih.gov These anatomical differences can lead to varied behavioral and physiological responses to the same compound.

Metabolic pathways also exhibit significant inter-species variation. The rate and manner in which this compound is metabolized can differ between, for example, a rat and a non-human primate, affecting the compound's bioavailability and duration of action. These differences necessitate careful selection of animal models and thorough pharmacokinetic studies across multiple species to better predict human outcomes.

Integration of Multi-Omics Data for Systems-Level Biological Understanding

To gain a comprehensive understanding of the biological effects of this compound, researchers are increasingly turning to multi-omics approaches. This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the compound's impact on a biological system. nih.gov

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in response to the compound, researchers can identify the molecular pathways and networks that are modulated. researcher.life For an α7 nAChR agonist, this could reveal downstream signaling cascades involved in its pro-cognitive or anti-inflammatory effects.

A significant challenge in this area is the complexity of the data generated. Sophisticated computational tools and statistical methods are required to integrate and interpret these large datasets. nih.gov Furthermore, the biological interpretation and validation of multi-omics results necessitate extensive follow-up experiments. nih.gov The application of multi-omics to a compound like this compound can help in identifying novel biomarkers for its efficacy and in understanding its mechanism of action at a systems level. nih.gov

Ethical Considerations in Preclinical Animal Research and Data Interpretation

The use of animals in the preclinical evaluation of compounds like this compound is subject to stringent ethical considerations. The principles of the 3Rs (Replacement, Reduction, and Refinement) are paramount. Researchers have an ethical obligation to use the minimum number of animals necessary to obtain statistically significant results and to refine experimental procedures to minimize any potential pain or distress. researchgate.net

A thorough evaluation of existing data on similar compounds is an ethical prerequisite to avoid redundant experiments. researchgate.net The choice of animal model must be justified and shown to be relevant to the human condition being studied. researchgate.net

The interpretation of data from animal studies also carries ethical weight. Overstating the potential benefits or downplaying the risks based on preclinical data can create false hope and lead to poorly designed clinical trials. researchgate.net It is crucial that the limitations of animal models are acknowledged and that the data is presented in a balanced and transparent manner. The informed consent process for future human trials relies on an accurate and complete disclosure of the preclinical findings. researchgate.net

Development of Advanced Analytical Techniques for Bioanalysis (Generic)

The accurate quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. The development of sensitive and specific bioanalytical methods is a critical component of its research.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a cornerstone technique for the bioanalysis of alkaloids and related compounds. This method offers high sensitivity and selectivity, allowing for the detection of very low concentrations of the compound in complex biological samples like plasma, urine, and tissue homogenates.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-(4-(1H-indol-4-yl)phenoxy)quinuclidine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling reactions between indole derivatives and quinuclidine precursors. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is widely used for aryl-aryl bond formation . Key variables include catalyst choice (e.g., PdCl₂(PPh₃)₂), solvent (DMF or THF), and reaction time (24–48 hours). Optimization of stoichiometry and temperature (e.g., reflux vs. room temperature) is critical to avoid side products like over-alkylated intermediates . Post-reaction purification via column chromatography (silica gel, methanol/DCM gradients) or preparative HPLC is recommended .

Q. How can researchers safely handle this compound given limited hazard data?

- Methodological Answer : Adopt precautionary measures outlined in analogous compounds:

- Use fume hoods, nitrile gloves, and lab coats to minimize exposure .

- Store in airtight containers under inert gas (N₂/Ar) to prevent degradation .

- Implement emergency protocols for spills (e.g., absorb with inert material, avoid water rinses to prevent environmental release) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for indole), quinuclidine protons (δ 1.5–3.5 ppm), and ether linkages (δ 4.0–5.0 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated using PubChem tools) with <2 ppm error .

- IR : Detect functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹, indole N-H at ~3400 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling resolve contradictory spectral data for this compound?

- Methodological Answer :

- Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data. Software like Gaussian or ORCA can predict chemical shifts and vibrational modes .

- For ambiguous NOESY correlations, molecular dynamics simulations (e.g., in AMBER) can validate spatial proximity of protons .

Q. What strategies optimize enantiomeric purity in chiral derivatives of this compound?

- Methodological Answer :

- Employ asymmetric catalysis: Chiral ligands (e.g., BINAP) with Pd or Ru catalysts can induce stereoselectivity during coupling steps .

- Chromatographic resolution: Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .

- Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How do electronic effects in substituents influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- Electron-donating groups (e.g., -OCH₃) : Stabilize transition states in nucleophilic substitutions, accelerating reactions at the phenoxy moiety .

- Electron-withdrawing groups (e.g., -NO₂) : Increase indole ring acidity, enhancing hydrogen-bonding interactions in biological assays .

- Use Hammett plots or frontier molecular orbital (FMO) analysis to quantify substituent effects .

Q. What experimental and computational approaches reconcile discrepancies in biological activity data across studies?

- Methodological Answer :

- Dose-response curves : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .

- Molecular docking : Compare binding poses in target proteins (e.g., serotonin receptors) using AutoDock Vina or Schrödinger .

- Meta-analysis : Pool data from PubChem, ChEMBL, and IUPAC archives to identify trends .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments for this compound’s pharmacokinetic profiling?

- Methodological Answer :

- In vitro : Use hepatic microsomes (human/rat) to assess metabolic stability. Monitor via LC-MS/MS .

- In vivo : Administer doses (0.1–100 mg/kg) in rodent models, collect plasma at t = 0.5, 1, 2, 4, 8, 24 hours. Calculate AUC and t₁/₂ using non-compartmental analysis .

- Apply Michaelis-Menten kinetics to enzyme inhibition studies .

Q. What statistical methods are robust for analyzing high-throughput screening data?

- Methodological Answer :

- Z-score normalization : Identify hits with activity >3σ from baseline .

- Principal component analysis (PCA) : Reduce dimensionality in multi-parametric assays (e.g., cytotoxicity, solubility) .

- False discovery rate (FDR) correction : Adjust p-values using Benjamini-Hochberg method for large datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.